![molecular formula C17H26N2O4 B2851029 1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361791-83-3](/img/structure/B2851029.png)
1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Description
The compound appears to contain a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic the basic nitrogen atom of many biomolecules . It also contains a 1,3-dioxolane ring, which is a type of acetal and is often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The compound contains a conjugated system, which could potentially have interesting electronic properties. The presence of multiple rings could also result in a rigid structure, which can have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of a polar carbonyl group could increase the compound’s solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[3-(1,3-dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-2-15(20)18-8-5-13(6-9-18)16(21)19-7-3-4-14(12-19)17-22-10-11-23-17/h2,13-14,17H,1,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNJTQICTGNZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one |
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